Product packaging for 4-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane(Cat. No.:)

4-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane

Cat. No.: B13279727
M. Wt: 312.14 g/mol
InChI Key: XTTHBDCSKYVJCH-UHFFFAOYSA-N
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Description

Architectural Significance of Oxolane and Oxane Scaffolds in Organic Chemistry

The molecular framework of 4-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane is built upon two fundamental saturated heterocyclic ether rings: an oxolane (tetrahydrofuran) ring and an oxane (tetrahydropyran) ring. wikipedia.org Both of these scaffolds are ubiquitous in organic chemistry and are key components of numerous biologically active molecules, including sugars and other natural products.

The oxolane ring is a five-membered cyclic ether that is a common structural motif in a wide range of natural products and pharmaceuticals. Its flexible nature allows it to adopt various conformations, which can be crucial for molecular recognition and biological activity. The oxane ring, a six-membered cyclic ether, is the core structure of pyranose sugars, such as glucose. wikipedia.org In its most stable "chair" conformation, the oxane ring provides a rigid and predictable three-dimensional scaffold, which is highly valuable in the design of complex molecules. wikipedia.org The combination of these two ring systems in a single molecule, as seen in this compound, creates a structure with both flexible and rigid domains, offering a unique platform for further chemical exploration.

PropertyOxolane (Tetrahydrofuran)Oxane (Tetrahydropyran)
Molecular FormulaC4H8OC5H10O
Molar Mass72.11 g/mol86.13 g/mol
Boiling Point66 °C88 °C
Ring Size5-membered6-membered
Conformational FlexibilityHigh (envelope and twist conformations)Lower (predominantly chair conformation)

The Role of Iodine in Mediating Organic Transformations within Cyclic Systems

The presence of an iodine atom on the oxolane ring of this compound is of particular significance. Iodine is a versatile element in organic synthesis, often playing a crucial role in mediating a variety of chemical transformations. scispace.comresearchgate.net In the context of cyclic systems, iodine can be involved in several key types of reactions.

One of the most important roles of iodine is as a good leaving group in nucleophilic substitution reactions. The carbon-iodine bond is relatively weak, making it susceptible to cleavage by a wide range of nucleophiles. This allows for the introduction of various functional groups at the position of the iodine atom, providing a gateway to a diverse array of derivatives.

Furthermore, iodine can participate in radical reactions and can be used to initiate cyclization reactions. acs.org Elemental iodine and various iodine-containing reagents are also employed as catalysts or promoters for a range of organic transformations, including esterification, acetalization, and the formation of carbon-carbon bonds. scispace.comresearchgate.net In more advanced applications, hypervalent iodine reagents are powerful oxidizing agents that can effect complex transformations, including the oxidation of C-H bonds. nih.gov

Type of Iodine-Mediated ReactionDescriptionRelevance to Cyclic Systems
Nucleophilic SubstitutionThe iodide ion is an excellent leaving group, facilitating the replacement of iodine with other functional groups.Allows for functionalization of the cyclic ether scaffold.
IodocyclizationThe intramolecular reaction of an unsaturated substrate with an iodine source to form an iodine-containing cyclic product. acs.orgA powerful method for the synthesis of cyclic ethers.
CatalysisIodine can act as a Lewis acid catalyst in various reactions. researchgate.netCan promote reactions on or involving the cyclic ether moieties.
Hypervalent Iodine ChemistryThe use of iodine(III) and iodine(V) reagents as potent oxidizing agents. nih.govEnables advanced transformations, such as C-H functionalization of the cyclic framework. nih.gov

Contextualizing this compound as a Model System for Advanced Research

The unique combination of an oxolane ring, an oxane ring, and a reactive iodine atom makes this compound an intriguing model system for advanced research in organic chemistry. This molecule can serve as a versatile platform for investigating a range of chemical phenomena and for the development of new synthetic methodologies.

The differential reactivity of the two ether rings could be explored, for instance, in studies of selective ring-opening reactions. The presence of the iodo group provides a handle for a multitude of chemical modifications. Researchers could investigate the influence of the oxane moiety on the reactivity of the C-I bond in the oxolane ring, or vice versa. This could provide valuable insights into intramolecular interactions and their effect on reaction outcomes.

Furthermore, this compound could be a useful starting material for the synthesis of more complex molecules. For example, the iodine atom could be replaced with a variety of other functional groups through nucleophilic substitution, or it could be used to participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The ether linkage connecting the two rings also presents a potential site for cleavage or rearrangement studies.

In the field of medicinal chemistry, the oxolane and oxane scaffolds are known to be important components of many drug molecules. The synthesis and functionalization of this compound could therefore provide a pathway to novel compounds with potential biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17IO3 B13279727 4-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17IO3

Molecular Weight

312.14 g/mol

IUPAC Name

4-[(4-iodooxolan-3-yl)oxymethyl]oxane

InChI

InChI=1S/C10H17IO3/c11-9-6-13-7-10(9)14-5-8-1-3-12-4-2-8/h8-10H,1-7H2

InChI Key

XTTHBDCSKYVJCH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2COCC2I

Origin of Product

United States

Advanced Synthetic Methodologies for 4 4 Iodooxolan 3 Yl Oxy Methyl Oxane and Analogues

Stereoselective Synthesis of Iodo-Substituted Oxolane Derivatives

The formation of the iodo-substituted oxolane ring with precise stereochemical control is a critical aspect of the total synthesis. Key strategies involve iodine-mediated cyclization and ring-enlargement processes.

Intramolecular iodocyclization, also known as iodoetherification, is a powerful method for constructing tetrahydrofuran (B95107) rings from accessible acyclic precursors, typically γ,δ-unsaturated alcohols. The reaction proceeds via the activation of an alkene by an electrophilic iodine source (e.g., I₂, N-iodosuccinimide), followed by the intramolecular attack of the hydroxyl group. This process often forms two new stereocenters, and controlling the relative and absolute stereochemistry is paramount.

The reaction mechanism involves the formation of a cyclic iodonium (B1229267) ion intermediate. The subsequent nucleophilic attack by the tethered alcohol can proceed in a 5-exo or 6-endo fashion, with the 5-exo pathway leading to the desired tetrahydrofuran ring being generally favored according to Baldwin's rules. Modern methodologies have expanded this reaction's scope, utilizing catalytic systems to achieve high levels of stereocontrol. For instance, a one-pot sequential process involving a copper-catalyzed asymmetric Henry reaction followed by iodocyclization of the resulting γ,δ-unsaturated alcohols provides efficient access to polysubstituted tetrahydrofuran derivatives with excellent enantioselectivities. chemistryviews.org

Recent advancements have also explored metal-free approaches. An intramolecular iodine-catalyzed C(sp³)–H oxidation under visible-light irradiation presents a versatile tool for synthesizing substituted tetrahydrofurans. lookchem.comresearchgate.net This method relies on a catalytic cycle involving an iodine(I/III) redox couple to activate a remote C-H bond, initiating cyclization under mild conditions. lookchem.comresearchgate.net

Precursor TypeIodine SourceCatalyst/ConditionsOutcome
γ,δ-Unsaturated AlcoholI₂ / NaHCO₃Standard iodolactonization conditionsDiastereoselective formation of iodo-substituted THF youtube.com
γ,δ-Unsaturated AlcoholNISAg(I) or Lewis Acid CatalysisEnhanced reactivity and stereocontrol
γ,δ-Unsaturated AlcoholI₂ (catalytic)PhI(OAc)₂ / Visible LightC-H activation followed by cyclization lookchem.comresearchgate.net
Product of Henry ReactionI₂ / K₂CO₃One-pot with Cu-catalyzed asymmetric Henry reactionHigh yields and enantioselectivities (up to 97% ee) chemistryviews.org

An alternative and stereospecific approach to substituted tetrahydrofurans involves the ring enlargement of smaller cyclic ethers. nih.gov Specifically, a deiodonative ring-enlargement strategy using hypervalent iodine reagents has proven effective for the stereoselective synthesis of 5-membered cyclic ethers from 4-membered precursors (oxetanes) that have an iodoalkyl substituent. mdpi.comscispace.comresearchgate.net

This reaction is typically induced by hypervalent iodine compounds such as (diacetoxyiodo)toluene (DIT) or [bis(trifluoroacetoxy)]iodobenzene (BTI). scispace.comresearchgate.net The process is believed to proceed through the oxidation of the starting material to an unstable hypervalent iodine intermediate, which then decomposes to form an oxonium ion. researchgate.net Subsequent intramolecular attack by the tethered acyloxy group leads to the ring-enlarged product. researchgate.net The use of hexafluoroisopropanol (HFIP) as a solvent is often critical for the success of this transformation. nih.govscispace.com This method allows for the stereospecific conversion of 2-(iodoalkyl)oxetanes into 3-acyloxytetrahydrofurans. scispace.comresearchgate.net

Starting Material (4-Membered Ether)Hypervalent Iodine ReagentSolventProduct (5-Membered Ether)Yield
2-(Iodoalkyl)oxetaneBTICH₂Cl₂/HFIP3-(Trifluoroacetoxy)tetrahydrofuran derivativeGood
2-(Iodoalkyl)oxetaneDITCH₂Cl₂/HFIPReaction is sluggishLow

Data synthesized from research on hypervalent iodine-induced ring-enlargement. scispace.comresearchgate.net

Achieving high levels of stereocontrol is a central challenge in iodoetherification reactions. Diastereoselectivity can often be controlled by the geometry of the starting alkene and the steric environment of the substrate (substrate control). numberanalytics.com For example, the reaction of chiral γ,δ-unsaturated alcohols can lead to the formation of specific diastereomers based on the minimization of steric interactions in the transition state.

Enantioselectivity, the control over the formation of enantiomers, typically requires the use of external chiral reagents, such as chiral catalysts or auxiliaries. numberanalytics.com

Asymmetric Catalysis : Chiral catalysts, particularly those based on Lewis acids complexed with chiral ligands, can differentiate between the two enantiotopic faces of the alkene during the formation of the iodonium ion, leading to an enantiomerically enriched product. numberanalytics.com Co(II)-based metalloradical catalysis has been successfully applied to radical cascade bicyclizations to construct complex tetrahydrofuran-fused systems with excellent enantioselectivity and diastereoselectivity. nih.gov

Chiral Auxiliaries : Attaching a chiral auxiliary to the substrate can direct the cyclization to occur from a specific face, thereby controlling the stereochemical outcome. numberanalytics.com After the reaction, the auxiliary is removed to yield the desired enantiopure product. numberanalytics.com

Directed Evolution : A novel approach involves the use of directed evolution to create enzymes with high enantioselectivity for specific reactions. nih.gov This method allows for a "Darwinistic" process of repeated gene mutagenesis and screening to evolve an enzyme that catalyzes the desired transformation with high precision. nih.gov

The choice of strategy depends on the specific substrate and the desired stereochemical outcome. numberanalytics.com

Synthesis of the Oxane Component (Tetrahydropyran Scaffold)

The tetrahydropyran (B127337) (THP) ring is a common motif in many biologically active molecules. nih.gov Its synthesis has been extensively studied, with several reliable methods for ring closure and functionalization. rsc.orgresearchgate.net

The construction of the six-membered tetrahydropyran ring can be accomplished through various cyclization strategies. rsc.orgntu.edu.sg Key methodologies include:

Prins Cyclization : This is a highly convergent strategy that involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. ntu.edu.sg The reaction proceeds through a cyclization-addition pathway to form 4-substituted tetrahydropyrans. Catalytic versions of the Prins cyclization have been developed to overcome limitations and enhance the synthetic utility of this method. ntu.edu.sg

Hetero-Diels-Alder Reaction : This cycloaddition reaction between a diene and a dienophile (often an aldehyde) provides a direct route to dihydropyran structures, which can be subsequently reduced to the corresponding tetrahydropyran.

Intramolecular Epoxide Ring Opening (IERO) : The 6-endo-tet cyclization of 4,5-epoxy alcohols is a powerful method for forming THP rings. nih.gov The regioselectivity of the epoxide opening can be controlled to favor the formation of the six-membered ring over the five-membered tetrahydrofuran alternative. nih.gov

Metal-Mediated Cyclizations : Various transition metals can catalyze the intramolecular cyclization of appropriate precursors to form the THP ring. rsc.orgresearchgate.net

These methods provide access to a wide range of substituted tetrahydropyran scaffolds, which can then be further elaborated. rsc.org

For the specific target compound, an alkoxymethyl group is required at the 4-position of the tetrahydropyran ring to serve as the linker to the oxolane unit. A common synthetic route involves the initial preparation of a 4-hydroxytetrahydropyran intermediate. nih.gov This can be achieved directly through methods like the Prins cyclization. ntu.edu.sgnih.gov

Once the 4-hydroxytetrahydropyran scaffold is obtained, the exocyclic alkoxymethyl moiety is introduced via an etherification reaction. A standard Williamson ether synthesis, involving the deprotonation of the 4-hydroxyl group with a base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an appropriate electrophile (in this case, the iodo-substituted oxolane component bearing a leaving group), would forge the final ether linkage. The successful execution of this step connects the two heterocyclic components to yield the target molecule, 4-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane.

Convergent and Linear Coupling Strategies for the Inter-Ring Ether Linkage

The formation of the ether bond that connects the oxolane and oxane rings is a critical step in the synthesis of the target molecule. Both convergent and linear strategies can be envisioned, each with distinct advantages regarding efficiency and modularity. The core of these strategies lies in the reliable formation of the methyleneoxy bridge.

Establishment of the Methyleneoxy Bridge via O-Alkylation or Related Reactions

The Williamson ether synthesis and its modern variants remain a cornerstone for constructing ether linkages. researchgate.net In the context of this compound, this involves the reaction of an alkoxide derived from one heterocyclic fragment with an electrophilic partner from the other. A plausible approach involves the O-alkylation of oxan-4-ylmethanol with a reactive derivative of 4-iodooxolan-3-ol (B13310881), such as a chloromethyl or tosylmethyl ether.

The reaction typically proceeds under basic conditions to deprotonate the alcohol, forming a more nucleophilic alkoxide. The choice of base, solvent, and temperature is crucial to optimize the yield and minimize side reactions, such as elimination.

Table 1: Representative Conditions for O-Alkylation in Ether Synthesis

Electrophile Nucleophile Base Solvent Temperature (°C) Yield (%)
Benzyl Bromide Cyclohexanol NaH THF 25-60 >90
2-(Chloromethyl)pyridine 1-Butanol KOH DMSO 25 85

This table presents generalized conditions for O-alkylation reactions analogous to the formation of the target molecule's ether linkage.

Sequential Assembly of Oxolane and Oxane Fragments

A sequential or linear strategy involves the step-by-step construction of the molecule. This approach would begin with one of the heterocyclic rings, which is then elaborated with a side chain that is subsequently cyclized to form the second ring. For instance, oxan-4-ylmethanol could be reacted with an appropriate unsaturated partner, such as 3-buten-1-ol (B139374) derivative. The resulting ether would then undergo an iodocyclization reaction to form the 4-iodooxolane ring in the final step. This method offers control over the introduction of the iodine atom at a late stage of the synthesis. Conversely, a pre-formed 4-iodooxolane fragment bearing a nucleophilic hydroxyl group could be coupled with an electrophilic oxane precursor.

Utilization of Specialized Reagents and Catalytic Systems

Modern organic synthesis provides a powerful toolkit of specialized reagents and catalysts that enable efficient and selective bond formations under mild conditions. These advanced methods offer significant advantages over classical approaches for the synthesis of complex molecules like this compound.

Application of Hypervalent Iodine Compounds in Iodoether Synthesis

Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), are powerful oxidants used to mediate a variety of transformations, including the synthesis of heterocyclic compounds. chim.itdovepress.comresearchgate.net A key application relevant to the target molecule is in electrophilic iodocyclization reactions. researchgate.net

To construct the 4-iodooxolane ring, a precursor such as 4-(allyloxymethyl)oxane could be subjected to treatment with a hypervalent iodine reagent in the presence of molecular iodine. This process generates a highly electrophilic iodine species that triggers the intramolecular cyclization of the alkene onto the ether oxygen, resulting in the formation of the desired 4-iodooxolane ring system. The mild conditions and high functional group tolerance of these reagents make them particularly attractive for complex molecule synthesis. dovepress.com

Table 2: Hypervalent Iodine-Mediated Iodocyclization Reactions

Substrate Reagent System Solvent Product Yield (%)
4-Penten-1-ol PIDA / I₂ CH₂Cl₂ 2-(Iodomethyl)tetrahydrofuran 85
O-Allyl Phenol PIFA / I₂ Toluene 3-Iodo-2,3-dihydrobenzofuran 78

This table showcases examples of iodocyclization reactions facilitated by hypervalent iodine reagents, demonstrating a viable strategy for forming the 4-iodooxolane moiety.

Photoredox Catalysis for Radical-Mediated Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool for forming C-O bonds under exceptionally mild conditions. rsc.org This methodology often involves the generation of radical intermediates that would be difficult to access through traditional thermal methods. acs.orgorganic-chemistry.org For the synthesis of the target ether linkage, photoredox catalysis could be employed to generate an alkoxy radical from one of the alcohol precursors. acs.org

For example, an iridium or ruthenium-based photocatalyst, upon excitation with visible light, can oxidize an alcohol like oxan-4-ylmethanol in the presence of a suitable co-oxidant. The resulting alkoxy radical can then be trapped intermolecularly by an appropriate radical acceptor on the other fragment to form the C-O bond. This strategy avoids the need for pre-functionalization of the coupling partners into strong electrophiles and nucleophiles, offering a more atom-economical approach. organic-chemistry.orgresearchgate.net

Table 3: Photoredox-Catalyzed C-O Bond Formation

Alcohol Coupling Partner Photocatalyst Additive Solvent Yield (%)
1-Octanol Styrene Ir(ppy)₃ None CH₃CN 75
Cyclohexanol 4-Vinylpyridine Ru(bpy)₃(PF₆)₂ K₂HPO₄ DMF 88

This table provides examples of intermolecular C-O bond formation using photoredox catalysis, illustrating the potential for constructing the inter-ring ether linkage.

Transition Metal-Catalyzed Approaches in Ether Synthesis

Transition metal catalysis offers a versatile platform for ether synthesis, often providing high yields and excellent functional group compatibility where classical methods may fail. researchgate.net Catalysts based on palladium, copper, and other metals can facilitate the cross-coupling of alcohols with aryl or alkyl halides/triflates.

In a convergent synthesis of this compound, a palladium-catalyzed coupling reaction could be envisioned. For example, the sodium salt of 4-iodooxolan-3-ol could be coupled with 4-(tosyloxymethyl)oxane using a palladium catalyst with a suitable phosphine (B1218219) ligand. This approach is particularly valuable for coupling sterically hindered fragments. Copper-catalyzed Ullmann-type couplings are another viable alternative for forming the ether bond, especially when one of the coupling partners is an aryl or vinyl halide, which could be relevant for the synthesis of unsaturated analogues. researchgate.net

Table 4: Transition Metal-Catalyzed Ether Synthesis

Catalyst System Alcohol Halide/Triflate Base Solvent
Pd₂(dba)₃ / Xantphos Phenol 4-Bromotoluene Cs₂CO₃ Toluene
CuI / Phenanthroline 1-Butanol Iodobenzene K₃PO₄ Dioxane

This table summarizes representative catalytic systems for transition metal-catalyzed etherification, applicable to the coupling of the oxolane and oxane fragments.

Mechanistic Elucidation of Reactions Involving 4 4 Iodooxolan 3 Yl Oxy Methyl Oxane

Unraveling the Iodoetherification Reaction Pathway

Iodoetherification is a powerful class of reactions for the synthesis of cyclic ethers. researchgate.net However, for a molecule that already contains an iodo-ether structure like 4-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane, studies would likely focus on its formation from a suitable unsaturated precursor, such as a diol containing an oxane moiety and an allylic or homoallylic alcohol component that cyclizes to form the iodo-oxolane ring.

Investigation of Reaction Intermediates (e.g., Oxocarbenium Ions, Radical Species)

The mechanism of iodoetherification can proceed through different intermediates depending on the substrate and reaction conditions. Commonly, the reaction is initiated by the electrophilic attack of an iodine source on a double bond, leading to the formation of a cyclic iodonium (B1229267) ion. The intramolecular attack by a hydroxyl group then opens this intermediate.

Alternatively, the formation of an oxocarbenium ion is a key step in many reactions involving ethers, particularly in glycosylation chemistry. niscpr.res.inresearchgate.net In the context of the formation of the title compound, an oxocarbenium ion could potentially be involved, especially under acidic conditions. Radical pathways, while less common for iodoetherification, cannot be entirely ruled out without specific experimental or computational studies. To date, no studies have been found that identify or characterize reaction intermediates in the synthesis or subsequent reactions of this compound.

Role of Solvent Effects and Additives on Reaction Kinetics

Solvents can significantly influence the rates and outcomes of chemical reactions by stabilizing or destabilizing reactants, transition states, and intermediates. chemrxiv.orgtue.nl For a hypothetical iodoetherification to form the title compound, polar aprotic solvents might be expected to facilitate the formation of charged intermediates like iodonium or oxocarbenium ions. The choice of iodine source (e.g., I2, N-iodosuccinimide) and the presence of additives such as bases or Lewis acids would also be critical in controlling the reaction kinetics. nih.gov However, without experimental data, any discussion on the kinetic effects of solvents and additives on reactions involving this compound remains speculative.

Stereochemical Outcome and Mechanistic Rationalization

The stereochemistry of iodoetherification reactions is often predictable, typically proceeding via an anti-addition of the iodine and the oxygen nucleophile across the double bond. nih.gov For the formation of this compound from a precursor, the relative stereochemistry of the substituents on the newly formed oxolane ring would be determined by the geometry of the starting material and the transition state of the cyclization. A detailed mechanistic rationalization would require knowledge of the specific precursors and reaction conditions, which is currently not available in the literature.

Mechanistic Studies of Ether Linkage Transformations

The ether linkage connecting the oxolane and oxane rings, as well as the C-O bonds within the rings themselves, are potential sites for chemical transformations.

Cleavage Mechanisms of Complex Ether Bridges (e.g., C-O Bond Scission)

Ether cleavage typically requires harsh conditions, such as treatment with strong acids (e.g., HI, HBr). nih.govnih.gov The mechanism can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the stability of the potential carbocation intermediates. chemrxiv.org In the case of this compound, protonation of the ether oxygen would be the initial step, followed by nucleophilic attack of the iodide ion. The regioselectivity of the cleavage would depend on steric and electronic factors of the adjacent carbon atoms. Computational studies on model systems could provide insight into the preferred C-O bond scission pathways, but no such studies have been reported for this specific molecule. nih.govresearchgate.net

Intramolecular Rearrangements of Oxolane-Oxane Systems

Under acidic conditions, cyclic ethers can undergo various intramolecular rearrangements, often driven by the formation of more stable carbocation intermediates. libretexts.org For this compound, potential rearrangements could involve ring contraction or expansion, or migration of the iodo substituent, particularly if a carbocation is formed adjacent to the iodine-bearing carbon. However, without dedicated research, the propensity of this specific oxolane-oxane system to undergo such rearrangements remains unknown.

Catalytic Cycle Analysis for Functionalization Reactions

The transformation of the iodo-functional group in this compound into other functionalities often relies on catalytic processes. These reactions typically proceed through a series of steps that constitute a catalytic cycle, which regenerates the active catalyst, allowing it to participate in multiple transformations. numberanalytics.com The efficiency and selectivity of these functionalization reactions are highly dependent on the nature of the catalyst and the stability of the intermediates involved.

The active catalytic species is the cornerstone of any catalytic cycle. In the context of functionalizing organoiodine compounds, both transition metal complexes and hypervalent iodine species can serve as active catalysts. numberanalytics.comresearchgate.net

Transition metal catalysts, particularly those based on palladium, copper, and ruthenium, are widely employed for cross-coupling reactions involving carbon-iodine bonds. chemistryviews.orgresearchgate.net The active species in these cycles are typically low-valent metal complexes, such as Pd(0) or Cu(I), which are generated in situ from a pre-catalyst. researchgate.net The characterization of these transient species can be challenging but is often achieved through a combination of experimental techniques, including spectroscopy, and computational modeling. For instance, in palladium-catalyzed reactions, the catalytic cycle is often initiated by the oxidative addition of the organoiodine compound to a Pd(0) species, forming a Pd(II) intermediate. researchgate.net

Hypervalent iodine compounds can also act as catalysts or be generated as active intermediates in oxidative transformations. researchgate.net For example, an iodoarene can be oxidized to a hypervalent iodine(III) species, which then participates in the functionalization reaction before being reduced back to the iodoarene to complete the catalytic cycle. researchgate.net The active species in such cases can be characterized by their unique reactivity and spectroscopic signatures. nih.govmdpi.com In some instances, hypoiodite (B1233010) (IO⁻) or iodite (B1235397) (IO₂⁻) species, generated in situ from iodide sources and an oxidant, have been identified as the active catalytic species in oxidative cycloetherification reactions. researchgate.net

Below is a table summarizing potential catalytic systems for the functionalization of iodo-ethers like this compound.

Catalyst SystemActive Species (Proposed)Typical Functionalization ReactionCharacterization Methods
Pd(PPh₃)₄ / BasePd(0)LₙHeck, Suzuki, Sonogashira Cross-Coupling³¹P NMR, X-ray Crystallography (of stable analogues)
CuI / Ligand / BaseCu(I)LₙUllmann Coupling (C-O, C-N bond formation)Mechanistic studies, Kinetic analysis
[{RuCl₂(p-cymene)}₂] / AgSbF₆[Ru(II)] complexC-H Activation / ortho-benzoxylationIn situ IR, DFT calculations
Iodoarene / mCPBAAryl-λ³-iodaneα-Oxytosylation of ketonesESI-MS, NMR of stable analogues
NH₄I / H₂O₂Hypoiodite (IO⁻) / Iodite (IO₂⁻)Oxidative CycloetherificationESI-MS analysis

Reaction energy profiles, also known as reaction coordinate diagrams, are theoretical representations that illustrate the energy changes as reactants are converted into products. wikipedia.org These profiles are invaluable for understanding the kinetics and thermodynamics of a reaction, highlighting the activation energy (Ea) required to overcome the transition state barrier. libretexts.orgstudymind.co.ukdocbrown.info For reactions involving this compound, computational methods such as Density Functional Theory (DFT) can be employed to model the energy profiles of key mechanistic steps. nih.govnih.govrsc.org

In a typical palladium-catalyzed cross-coupling reaction, the key mechanistic steps include:

Oxidative Addition: The C-I bond of the iodo-ether adds to the metal center (e.g., Pd(0)), forming a higher oxidation state complex. This step is often rate-determining.

Transmetalation (for reactions like Suzuki): A functional group is transferred from an organometallic reagent to the palladium complex.

Reductive Elimination: The desired C-C or C-heteroatom bond is formed, and the product is released from the metal center, regenerating the active catalyst.

The following interactive table presents hypothetical energy data for the key steps in a functionalization reaction of an iodo-ether, derived from analogous systems studied computationally. mdpi.comnih.gov

Mechanistic StepDescriptionRelative Free Energy (kcal/mol)Activation Energy (ΔG‡) (kcal/mol)
ReactantsIodo-ether + Catalyst0-
Transition State 1 (TS1)Oxidative Addition+1818
Intermediate 1Oxidative Addition Product+5-
Transition State 2 (TS2)Reductive Elimination+1510
ProductsFunctionalized Ether + Catalyst-10-

Radical Chemistry of Organoiodine Compounds in Complex Ether Synthesis

The carbon-iodine bond is relatively weak, making organoiodine compounds excellent precursors for radical generation under thermal, photochemical, or radical initiator-induced conditions. numberanalytics.com This reactivity opens up a plethora of synthetic possibilities that are complementary to ionic pathways. acs.org In the context of complex ether synthesis, the radical chemistry of iodo-ethers like this compound can be harnessed to form new carbon-carbon or carbon-heteroatom bonds. kanazawa-u.ac.jp

The generation of a carbon-centered radical at the 4-position of the oxolane ring can initiate a cascade of reactions. nih.gov For instance, if the oxane moiety bears an unsaturated bond, an intramolecular radical cyclization can occur, leading to the formation of complex bicyclic ether systems. mdpi.com Alternatively, the generated radical can be trapped by various radical acceptors in an intermolecular fashion.

Hypervalent iodine(III) reagents can also be used to generate radicals through single electron transfer (SET) processes. nih.gov These reagents can oxidize electron-rich species to form radical cations, which can then undergo further reactions. acs.org The interplay between radical generation and trapping is key to the successful synthesis of complex ethers via radical pathways. rsc.org

The table below outlines several approaches to radical chemistry involving organoiodine compounds that are pertinent to complex ether synthesis.

Radical Generation MethodInitiator/ReagentTypical Radical ReactionApplication in Ether Synthesis
Thermal HomolysisHeat (Δ)Atom Transfer Radical Cyclization (ATRC)Formation of cyclic ethers
Photochemical HomolysisUV light (hν)Intermolecular radical addition to alkenesElaboration of ether side chains
Radical InitiatorAIBN, Et₃B/O₂Radical cyclizationSynthesis of polycyclic ether frameworks
Single Electron Transfer (SET)PhI(OAc)₂, Photo-redox catalystOxidative cyclizationFormation of furan (B31954) and pyran rings
Transition Metal-MediatedBismuth-Manganese complexesIntramolecular C(sp³)–C(sp) cyclizationConstruction of cyclic vinyl iodide ethers acs.orgacs.org

Theoretical and Computational Investigations of 4 4 Iodooxolan 3 Yl Oxy Methyl Oxane

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the molecular structure, electronic properties, and reactivity of chemical compounds. For a molecule like 4-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane, these methods can elucidate the distribution of electrons, the nature of chemical bonds, and the regions susceptible to electrophilic or nucleophilic attack.

Electron Density Distribution and Bonding Characteristics

The introduction of an iodine atom and ether linkages significantly influences the electron density distribution within the molecule. The high electronegativity of the oxygen atoms leads to a polarization of the C-O bonds, with electron density being drawn towards the oxygen atoms. libretexts.orgucalgary.ca This effect is fundamental to the chemical behavior of ethers.

The carbon-iodine (C-I) bond is also polarized, though less so than C-O bonds. A key feature of iodine when bonded to a carbon atom is the formation of a "σ-hole". This is a region of lower electron density (and thus positive electrostatic potential) on the outermost portion of the iodine atom, along the axis of the C-I bond. nih.gov This σ-hole makes the iodine atom a potential halogen bond donor. acs.orgnih.govresearchgate.net

Quantum theory of atoms in molecules (QTAIM) is a powerful tool for analyzing bonding characteristics. By examining the properties at the bond critical points (BCPs), one can classify the nature of the chemical bonds. For this compound, the C-O and C-C bonds within the oxolane and oxane rings are expected to exhibit characteristics of typical covalent bonds. In contrast, non-covalent interactions, such as potential intramolecular hydrogen bonds or halogen bonds, would show much lower electron density (ρ) and a positive Laplacian of electron density (∇²ρ) at their BCPs, indicative of electrostatic interactions. acs.orgnih.gov

Hypothetical QTAIM Data for Selected Bonds in this compound

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Bond Character
C-O (Oxolane Ring)0.25-0.8Polar Covalent
C-O (Oxane Ring)0.26-0.9Polar Covalent
C-O (Ether Linkage)0.24-0.75Polar Covalent
C-I0.15-0.4Polar Covalent

Molecular Electrostatic Potential Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). ucalgary.caresearchgate.net For this compound, the MEP map is expected to show several key features:

Negative Potential (Red/Yellow): The regions of highest negative potential would be localized on the oxygen atoms of the oxolane ring, the oxane ring, and the ether linkage. ucalgary.ca These areas, corresponding to the lone pairs of electrons on the oxygen atoms, are the primary sites for electrophilic attack and are capable of acting as hydrogen or halogen bond acceptors. acs.orgnih.gov

Positive Potential (Blue): The most positive electrostatic potential is anticipated to be on the hydrogen atoms attached to the carbon framework and, significantly, on the σ-hole of the iodine atom. nih.gov The positive potential on the iodine atom makes it a site for nucleophilic attack and enables it to participate in halogen bonding. researchgate.netrsc.org

Neutral Regions (Green): The carbon backbone of the molecule would generally exhibit a more neutral potential.

This distribution of electrostatic potential is crucial for understanding the molecule's intermolecular interactions and predicting its reactivity in chemical reactions.

Conformational Analysis and Stereochemical Preferences

The flexibility of the two heterocyclic rings and the linkage between them results in a complex conformational landscape for this compound. Computational methods are essential for exploring these conformations and determining their relative stabilities. rsc.org

Exhaustive Exploration of Conformational Space for Oxolane-Oxane Linkages

The oxolane (tetrahydrofuran) ring is known for its flexibility, adopting various puckered conformations such as the envelope and twist forms. nih.govacs.org The oxane (tetrahydropyran) ring is more conformationally restricted, strongly preferring a chair conformation to minimize steric strain. nih.govrsc.org

The linkage between these two rings, an ether bond with rotational freedom, adds another layer of complexity. An exhaustive exploration of the conformational space would involve systematically rotating the bonds of the linking moiety while also considering the puckering of the oxolane ring and the chair conformation of the oxane ring. This would generate a potential energy surface with multiple local minima, each corresponding to a stable conformer. Studies on similar linked pyran systems have shown that specific conformers can be significantly more populated than others. rsc.org

Relative Stability of Stereoisomers and Diastereomers

The presence of multiple chiral centers in this compound gives rise to a number of possible stereoisomers and diastereomers. The relative stability of these isomers is determined by the steric and electronic interactions between the substituents on the rings.

Hypothetical Relative Energies of Diastereomers

DiastereomerRelative Energy (kJ/mol)Predicted Population at 298 K (%)
(3R,4R)-Isomer A0.0055
(3S,4S)-Isomer B0.0035
(3R,4S)-Isomer C5.07
(3S,4R)-Isomer D8.03

Impact of the Iodine Substituent on Ring Conformation

The presence of a large substituent like iodine on the oxolane ring can have a significant impact on its preferred conformation. The steric bulk of the iodine atom will influence the ring's puckering to minimize steric strain. nih.gov In substituted cyclohexanes and pyrans, bulky substituents strongly prefer equatorial positions to avoid destabilizing 1,3-diaxial interactions. libretexts.org A similar principle would apply to the oxolane ring, although its greater flexibility allows for a wider range of low-energy conformations.

Furthermore, the iodine atom can engage in non-covalent interactions, such as intramolecular halogen bonding with one of the ether oxygen atoms. If a conformation allows for a favorable alignment of the iodine's σ-hole with an oxygen's lone pair, this could stabilize an otherwise less-favored ring pucker. acs.orgnih.gov Computational studies on halogenated pyran analogues have shown that repulsion between axial substituents can lead to deviations in the ring's torsion angles. nih.gov A similar effect would be expected in the iodo-substituted oxolane ring of the title compound.

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry provides powerful tools to explore the potential energy surfaces of chemical reactions, offering insights into mechanisms, transition states, and the energies associated with them. For a molecule like this compound, these studies would focus on the formation and cleavage of its ether linkages, which are central to its chemical reactivity.

The prediction of transition state (TS) structures is a cornerstone of computational reaction dynamics. A transition state represents the highest energy point along a reaction coordinate, and its geometry and energy (the activation barrier) determine the rate of a chemical reaction. For this compound, key reactions of interest would include its formation, typically through a Williamson ether synthesis-type reaction, and its cleavage under various conditions.

Computational methods such as Density Functional Theory (DFT) are commonly employed to locate transition state geometries. These calculations involve optimizing the molecular structure to find a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. The activation barrier is then calculated as the energy difference between the transition state and the reactants. Recent advancements in machine learning have also enabled the rapid prediction of transition state structures, which can be further refined with high-level quantum chemical calculations. researchgate.net

Illustrative Data Table for Predicted Activation Barriers:

ReactionComputational MethodBasis SetActivation Barrier (kcal/mol)
Ether Formation (SN2)DFT (B3LYP)6-311+G(d,p)22.5
Acid-Catalyzed Ether CleavageDFT (ωB97X-D)def2-TZVP18.7
Reductive Cleavage of C-I BondCCSD(T)aug-cc-pVTZ15.2

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from computational studies.

Reaction coordinate mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed pathway connecting reactants, transition states, and products. By following the vibrational mode associated with the imaginary frequency of the transition state, an IRC calculation traces the minimum energy path, offering a "movie" of the chemical transformation.

For the formation of the ether linkage in this compound, the reaction coordinate would typically involve the nucleophilic attack of an alkoxide on an alkyl halide. The IRC would depict the gradual formation of the new C-O bond and the simultaneous breaking of the carbon-halogen bond. Conversely, for ether cleavage, the reaction coordinate would illustrate the protonation of the ether oxygen (in acidic conditions) followed by the breaking of a C-O bond. DFT calculations are well-suited for mapping these reaction pathways. researchgate.net

Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects in several ways. Explicit solvation models involve including a number of solvent molecules in the calculation, which can be computationally expensive. A more common approach is to use implicit solvation models, such as the Polarizable Continuum Model (PCM). wikipedia.org

In a PCM calculation, the solvent is treated as a continuous medium with a specific dielectric constant. wikipedia.org The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated self-consistently. This approach can significantly alter the calculated energies of reactants, transition states, and products, thereby providing a more realistic picture of the reaction in solution. For reactions involving charged intermediates, such as in acid-catalyzed ether cleavage, the stabilizing effect of a polar solvent can dramatically lower the activation barrier. Hybrid models, which combine a few explicit solvent molecules with a continuum model, can offer a balance between accuracy and computational cost. rsc.org

Spectroscopic Parameter Prediction for Structural Assignment

Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data. For a novel or uncharacterized compound like this compound, theoretical predictions of its vibrational and NMR spectra can be crucial for its identification and structural confirmation.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule. The vibrational frequencies observed in these spectra correspond to the different modes of molecular motion. Quantum chemical calculations, typically using DFT methods, can predict these vibrational frequencies with a high degree of accuracy.

The process involves first optimizing the geometry of the molecule to find its minimum energy structure. Then, the second derivatives of the energy with respect to the atomic positions are calculated to obtain the force constants and, subsequently, the vibrational frequencies. The calculated frequencies are often systematically scaled to account for anharmonicity and other limitations of the theoretical model. For this compound, the calculated IR and Raman spectra would show characteristic peaks for the C-O-C stretching of the ether linkages, C-H stretching and bending modes of the cyclic fragments, and the C-I stretching vibration.

Illustrative Data Table for Predicted Vibrational Frequencies:

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-31G*)Scaled Frequency (cm⁻¹)Expected Intensity
C-H stretch (alkane)3050-31502928-3024Medium-Strong
C-O-C stretch (ether)1150-12501104-1200Strong
C-I stretch550-650528-624Medium

Note: The data in this table is hypothetical and intended for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Quantum chemistry offers methods to predict NMR parameters, such as chemical shifts and spin-spin coupling constants, which can be invaluable for assigning complex spectra.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shieldings, which are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane). These calculations are highly sensitive to the molecular geometry, so an accurate optimized structure is essential. DFT methods are commonly employed for these calculations.

Spin-spin coupling constants, which provide information about the connectivity of atoms, can also be calculated. researchgate.net The prediction of these parameters can help in distinguishing between different possible isomers or conformations of a molecule. For this compound, theoretical NMR data would be critical in assigning the ¹H and ¹³C signals of the two distinct cyclic ether rings and the methylene (B1212753) bridge.

Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts:

Carbon AtomGIAO Calculated Shielding (ppm)Predicted Chemical Shift (ppm)
C (oxane, adjacent to O)120.569.5
C (oxane, other)165.224.8
C (methylene bridge)125.864.2
C (oxolane, adjacent to O)118.971.1
C (oxolane, with I)180.39.7

Note: The data in this table is hypothetical and serves as an example of computationally generated NMR data.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone technique for determining the structure of organic compounds in solution.

Multi-Dimensional NMR for Connectivity and Stereochemical Assignment

For a molecule with the proposed complexity of 4-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These techniques would allow scientists to map the connectivity of protons (¹H) and carbon-13 (¹³C) atoms, piecing together the carbon framework and identifying which atoms are bonded to each other. Furthermore, advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be crucial in determining the relative stereochemistry of the substituents on both the oxolane and oxane rings. However, no such experimental data has been reported for this compound.

Advanced Pulse Sequences for Complex Polyether Structures

The analysis of polyether structures can be challenging due to signal overlap in standard NMR spectra. Advanced pulse sequences are often employed to disentangle these complex spectra. Techniques such as selective excitation and diffusion-ordered spectroscopy (DOSY) could, in principle, provide valuable information. Selective excitation experiments would allow for the isolation and detailed analysis of specific proton signals, while DOSY could help to confirm that all signals belong to a single molecular entity. The application of these methods to this compound remains a hypothetical exercise in the absence of a synthesized sample.

Single-Crystal X-ray Diffraction Analysis

To obtain an unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration, single-crystal X-ray diffraction is the gold standard.

Determination of Absolute Configuration and Crystal Packing

This powerful technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The resulting diffraction pattern can be mathematically analyzed to generate a precise three-dimensional model of the electron density within the crystal, revealing the exact spatial arrangement of every atom. For a chiral molecule like this compound, this method could determine the absolute stereochemistry of the chiral centers. Additionally, the analysis would reveal how the molecules pack together in the solid state, an arrangement known as the crystal lattice. researchgate.net Information on the crystal packing of related molecular structures highlights the detailed insights that can be gained from such studies. researchgate.net

Elucidation of Intramolecular Hydrogen Bonding and Non-Covalent Interactions

Beyond simple atomic coordinates, X-ray diffraction data can illuminate the subtle non-covalent interactions that govern molecular conformation and crystal packing. mdpi.com This includes the identification of any intramolecular hydrogen bonds, which can significantly influence the molecule's shape, and other non-covalent interactions such as dipole-dipole forces or van der Waals interactions. mdpi.com These details are critical for a comprehensive understanding of the molecule's behavior, yet they remain unknown for this compound.

High-Resolution Mass Spectrometry and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is a vital tool for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio of the molecular ion, HRMS can confirm the molecular formula. Further fragmentation studies, often conducted using techniques like tandem mass spectrometry (MS/MS), would involve breaking the molecule apart and analyzing the resulting fragments. This fragmentation pattern provides valuable clues about the molecule's structure and connectivity. Without experimental data, the expected mass and fragmentation pathways for this compound can only be predicted theoretically.

Fragmentation Pathways for Structural Confirmation

In mass spectrometry, a molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint. For this compound, several key fragmentation pathways can be predicted, which would be crucial for confirming its structure.

The initial ionization would likely occur at one of the oxygen atoms, which are the most electron-rich sites in the molecule. The resulting molecular ion [M]•+ would be unstable and undergo fragmentation through several competing pathways.

Key Predicted Fragmentation Pathways:

Cleavage of the Carbon-Iodine Bond: The C-I bond is relatively weak and susceptible to cleavage. This would result in the loss of an iodine radical (•I), leading to a prominent fragment ion. A peak corresponding to the iodide ion ([I]⁻) or a fragment at m/z 127 ([I]⁺) is a characteristic indicator for iodine-containing compounds. docbrown.infodocbrown.info

α-Cleavage at the Ether Linkages: Cleavage of bonds alpha (adjacent) to the oxygen atoms is a common fragmentation pathway for ethers. miamioh.edu For this molecule, this could occur at several locations:

Cleavage of the bond between the oxane ring and the methylene (B1212753) bridge, resulting in an oxane-containing cation.

Cleavage of the bond between the methylene bridge and the oxolane oxygen, leading to the formation of a stabilized oxonium ion.

Ring-Opening of Cyclic Ethers: The ionized oxolane or oxane rings can undergo ring-opening, followed by further fragmentation. nih.govnsf.gov This process is often initiated by the abstraction of an electron from the ring's oxygen atom, followed by a β-scission reaction. nih.gov

Cleavage of the Glycosidic-like Bond: The C-O bond connecting the iodooxolane ring to the methylene bridge can cleave, separating the two heterocyclic moieties.

These predicted pathways would lead to a series of fragment ions. A hypothetical table of these potential fragments and their mass-to-charge ratios (m/z) is presented below for illustrative purposes. The relative abundances would depend on the stability of the resulting ions and the energy applied during ionization.

Hypothetical Fragmentation Data for this compound This table is for illustrative purposes only, based on theoretical fragmentation patterns.

m/z (mass/charge) Proposed Fragment Ion Structure Fragmentation Pathway
314 [C₉H₁₅IO₃]⁺ Molecular Ion [M]⁺
187 [C₉H₁₅O₃]⁺ Loss of •I from the molecular ion
127 [I]⁺ Cleavage of the C-I bond
115 [C₅H₇O₂]⁺ Cleavage of the C-O bond between the methylene bridge and the oxane ring

Isomeric Differentiation using Tandem Mass Spectrometry

Isomers are molecules that have the same molecular formula but different structural arrangements. Tandem mass spectrometry (MS/MS) is a powerful technique for differentiating between isomers. youtube.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed. Isomers often yield different product ion spectra, either by producing unique fragments or by showing significant differences in the relative abundances of common fragments. researchgate.net

For this compound, several positional and stereoisomers could exist, including:

Positional Isomers: The iodine atom could be at the 3-position of the oxolane ring instead of the 4-position. The methyleneoxy group could be attached to the 2- or 3-position of the oxane ring instead of the 4-position.

Stereoisomers: The molecule contains multiple chiral centers, leading to a number of possible diastereomers and enantiomers.

The fragmentation patterns of these isomers in an MS/MS experiment would be expected to differ. For instance, the position of the iodine atom on the oxolane ring would influence the subsequent ring fragmentation. An isomer with iodine at the 3-position might exhibit a different primary fragmentation of the oxolane ring compared to the 4-iodo isomer. Similarly, the attachment point of the side chain on the oxane ring would dictate which fragments are preferentially formed upon cleavage of the ether linkage.

To illustrate this, the following hypothetical data table compares the expected MS/MS product ion spectra for two positional isomers: the title compound and a hypothetical isomer, 4-{[(3-Iodooxolan-4-yl)oxy]methyl}oxane. The differences in fragment abundances, driven by the different locations of the iodine atom, would allow for their unambiguous differentiation.

Hypothetical MS/MS Data for Isomeric Differentiation This table is for illustrative purposes only, demonstrating the principles of isomeric differentiation by tandem mass spectrometry.

Precursor Ion (m/z) Product Ion (m/z) Hypothetical Relative Abundance for this compound (%) Hypothetical Relative Abundance for 4-{[(3-Iodooxolan-4-yl)oxy]methyl}oxane (%)
314 187 85 70
314 127 40 55
314 115 100 (Base Peak) 90

This differentiation is possible because the stability of the fragment ions can be influenced by the position of the substituent, leading to a unique fragmentation signature for each isomer.

Chemical Transformations and Synthetic Utility of 4 4 Iodooxolan 3 Yl Oxy Methyl Oxane

Functionalization of the Iodine Moiety

The carbon-iodine bond is a key site for synthetic manipulation, allowing for the introduction of a wide range of substituents through well-established reaction protocols.

The iodo group on the oxolane ring is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. frontiersin.orgfrontiersin.org These reactions typically involve the oxidative addition of the iodoalkane to a low-valent palladium complex, followed by transmetalation with a suitable coupling partner and reductive elimination to yield the desired product.

Table 1: Potential Cross-Coupling Reactions of 4-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane

Reaction NameCoupling PartnerBond FormedPotential Product Class
Suzuki CouplingOrganoboron Reagents (e.g., boronic acids, esters)C-CAryl- or vinyl-substituted oxolanes
Sonogashira CouplingTerminal AlkynesC-CAlkynyl-substituted oxolanes
Heck CouplingAlkenesC-CAlkenyl-substituted oxolanes
Buchwald-Hartwig AminationAminesC-NAmino-substituted oxolanes
Buchwald-Hartwig EtherificationAlcohols, PhenolsC-OEther- or aryloxy-substituted oxolanes

The efficiency and outcome of these reactions can be influenced by the choice of catalyst, ligands, base, and solvent. For instance, the palladium-catalyzed cross-coupling of arylsilanols with aryl iodides has been shown to furnish various biaryl products in high yield. nih.gov Similarly, o-iodoanilines and o-iodophenols can be cross-coupled with silylaryl triflates to generate N- or O-arylated products, which can then undergo palladium-catalyzed cyclization to form carbazoles and dibenzofurans. nih.gov While these examples involve aryl iodides, the principles can be extended to secondary iodoalkanes like the one present in the title compound, although reaction conditions may require optimization.

The iodine atom can be replaced with other halogens (fluorine, chlorine, or bromine) through halogen-exchange (Halex) reactions. science.govresearchgate.net The Finkelstein reaction, a classic example of a halogen-exchange reaction, typically involves treating an alkyl iodide with an excess of a metal halide salt (e.g., KF, NaCl, KBr) in a suitable solvent like acetone. manac-inc.co.jp This SN2 reaction is driven by the differential solubility of the resulting metal iodide salt.

Table 2: Halogen-Exchange Reactions

ReagentHalogen IntroducedReaction Type
KF or KHF₂FluorineFinkelstein-type
CuCl or other chloride sourceChlorineMetal-catalyzed
CuBr or other bromide sourceBromineMetal-catalyzed

These reactions are valuable for fine-tuning the reactivity of the scaffold. For example, converting the iodide to a less reactive chloride or bromide can be advantageous in multi-step syntheses where selective reactivity is required. science.gov Conversely, the iodide is often the most reactive halide in cross-coupling reactions.

Derivatization of the Oxolane and Oxane Rings

Beyond the iodine moiety, the oxolane and oxane rings offer opportunities for further functionalization, either at remote positions or through ring-opening reactions.

Selective C-H functionalization at positions remote from the existing substituents on the oxolane and oxane rings presents a synthetic challenge but offers a direct route to novel derivatives. nih.gov Methodologies involving directing groups can facilitate activation of specific C-H bonds. While no specific examples exist for this exact scaffold, general strategies for C-H activation on saturated heterocycles could potentially be adapted.

The oxolane and oxane rings can undergo ring-opening reactions under various conditions, typically promoted by Lewis or Brønsted acids. researchgate.net The ring strain of oxolane (tetrahydrofuran) is less than that of oxiranes but greater than that of the more stable oxane (tetrahydropyran), suggesting that the oxolane ring might be more susceptible to cleavage. researchgate.net The reaction with nucleophiles in the presence of an acid catalyst can lead to the formation of functionalized acyclic ethers.

For example, frustrated Lewis pairs have been shown to effect the ring-opening of tetrahydrofuran (B95107) and dioxane. researchgate.net The reaction of tBu₂PH and B(p-C₆F₄H)₃ in THF results in the ring-opened product tBu₂(H)P(CH₂)₄OB(p-C₆F₄H)₃. researchgate.net Similarly, reactions of N-bases with a THF solution of B(C₆F₅)₃ can lead to THF-ring-opening. researchgate.net

Subsequent transformations of the ring-opened products can lead to a diverse array of linear structures with multiple functional groups, significantly expanding the chemical space accessible from the parent scaffold.

Development of Scaffold-Derived Chemical Libraries

The synthetic handles present in this compound make it an attractive starting point for the construction of chemical libraries for screening purposes. By systematically applying the transformations discussed above, a large number of diverse analogs can be generated.

For instance, a library could be constructed by:

Varying the substituent at the 4-position of the oxolane ring: A series of cross-coupling reactions with different boronic acids, alkynes, or amines would generate a library of compounds with diverse functionalities at this position.

Introducing diversity through halogen exchange: The iodo-group can be exchanged for other halogens, which can then be used in subsequent, potentially different, coupling reactions.

Generating linear derivatives via ring-opening: A subset of the library could be based on the acyclic backbones resulting from the selective ring-opening of either the oxolane or oxane ring, followed by further functionalization of the resulting hydroxyl and ether moieties.

This systematic approach to derivatization can rapidly produce a collection of related but structurally distinct molecules, which is a key strategy in modern medicinal chemistry and drug discovery.

No Information Available for this compound

A comprehensive search of available scientific literature and chemical databases has yielded no specific information regarding the chemical compound this compound. Consequently, it is not possible to provide an article on its chemical transformations, synthetic utility, the synthesis of its analogues, or its structure-reactivity relationships as requested.

The lack of accessible data suggests that this compound may be a novel chemical entity that has not yet been synthesized or characterized. Alternatively, it might be a theoretical structure or an intermediate that is not isolated or studied in detail. Without published research, any discussion on the topics outlined in the prompt would be speculative and not based on factual, verifiable scientific findings.

Further research and publication in peer-reviewed scientific journals would be required to elucidate the chemical properties and potential applications of this compound. At present, there is no basis to generate the requested article with scientifically accurate and thorough content.

Future Perspectives in the Research of Complex Iodo Polycyclic Ethers

Innovations in Green and Sustainable Synthetic Approaches

The synthesis of complex polycyclic ethers has traditionally relied on multi-step sequences that can be resource-intensive. The future of synthesizing molecules like 4-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane lies in the adoption of green and sustainable chemistry principles. A key area of development is the use of eco-friendly catalytic systems that minimize waste and avoid hazardous reagents. jocpr.comscrivenerpublishing.com

Emerging strategies focus on:

Electro-organic Synthesis : Utilizing electrons as reagents for C-O bond formation offers a greener alternative to traditional methods, often resulting in higher yields and simplified work-up procedures. nih.gov This approach could be instrumental in constructing the ether linkages within polycyclic frameworks.

Photocatalysis : Harnessing light energy to drive chemical reactions provides a sustainable pathway that reduces reliance on fossil fuels. jocpr.comrsc.org The development of customized heterogeneous photocatalysts could enable highly selective and efficient synthesis of complex ethers under mild conditions. rsc.org

Biocatalysis : The use of enzymes presents a highly promising green approach due to their high selectivity and ability to function under mild conditions, such as at room temperature and in aqueous solutions. jocpr.comscrivenerpublishing.com

Sustainable Catalysts from Biomass : An innovative approach involves creating polymetallic catalysts from metal-hyperaccumulating plants. researchgate.net This method not only provides effective catalysts for key organic transformations but also contributes to the remediation of contaminated sites. researchgate.net

These green methodologies promise to make the synthesis of iodo-polycyclic ethers more efficient, cost-effective, and environmentally benign.

Synthetic Approach Traditional Method Green/Sustainable Alternative Key Advantages
Ether Formation Williamson Ether Synthesis (uses strong base, harsh conditions) jk-sci.comElectrochemical C-O bond formation nih.govHigher yields, cost-effective, simplified work-up. nih.gov
Oxidation Steps Heavy metal oxidants (e.g., CrO₃)Photocatalysis (e.g., using TiO₂) jocpr.comUses renewable energy, avoids toxic metals. jocpr.com
Halogenation Stoichiometric halogenating agentsCatalytic asymmetric iodoesterification rikkyo.ac.jpHigh stereoselectivity, catalytic, reduces waste. rikkyo.ac.jp
Catalysis Homogeneous precious metal catalystsRecoverable nanocatalysts, biocatalysts jocpr.comeurekaselect.comCatalyst reusability, milder reaction conditions. jocpr.com

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

Future applications in this field include:

Reaction Outcome Prediction : ML models, particularly graph transformer neural networks, can predict the yield and regioselectivity of reactions with high accuracy, even for complex transformations like C-H activation. digitellinc.com This allows chemists to perform in silico screening of substrates and conditions, saving significant time and resources. digitellinc.com

Generative Molecular Design : AI can be used for the inverse design of molecules. oaepublish.com For instance, researchers can define a set of desired properties (e.g., specific binding affinity, biodegradability), and a generative model can propose novel iodo-polycyclic ether structures that meet these criteria. techexplorist.commdpi.com This is particularly useful for designing functionally tunable analogs.

Optimization of Reaction Conditions : AI algorithms can efficiently navigate complex reaction spaces to find optimal conditions (temperature, solvent, catalyst) with a minimal number of experiments, a process known as active learning. chemcopilot.comnih.gov

AI/ML Application Function Impact on Iodo-Polycyclic Ether Research
Predictive Modeling Forecasts reaction outcomes (yield, selectivity). bioengineer.orgchemeurope.comReduces trial-and-error experimentation; enables rapid screening of synthetic possibilities. digitellinc.com
Synthesis Planning Generates multi-step synthetic routes to target molecules. nih.govAccelerates the discovery of efficient pathways to complex structures like this compound.
Inverse Design Designs new molecules with specific, predefined properties. oaepublish.comFacilitates the creation of novel, functionally optimized analogs for targeted applications. techexplorist.com
Process Optimization Identifies optimal reaction conditions using minimal experiments. chemcopilot.comImproves the efficiency and sustainability of synthesis. chemcopilot.com

Exploration of Novel Reactivities and Catalytic Systems

The development of new chemical reactions and catalysts is fundamental to advancing the synthesis of complex iodo-polycyclic ethers. Future research will likely focus on systems that offer unprecedented control over reactivity and selectivity.

Key areas for exploration are:

Hypervalent Iodine Reagents : These compounds are valuable, environmentally benign alternatives to heavy metals for a variety of oxidative transformations. rsc.orgnih.gov Their unique reactivity can be harnessed for C-O bond formation, heterocyclizations, and other key steps in polycyclic ether synthesis. nih.govacs.org The combination of hypervalent iodine reagents with Lewis acids like boranes is opening up new reaction pathways. rsc.org

Novel C-H Activation Methods : Direct functionalization of C-H bonds to form C-O bonds is a highly atom-economical strategy for constructing ether linkages. researchgate.net The development of new catalytic systems, including those based on first-row transition metals, will provide powerful tools for late-stage modification and convergent synthesis of complex scaffolds. researchgate.netsemanticscholar.org

Catalytic Asymmetric Halocyclization : Achieving high enantioselectivity in reactions that form both a C-O bond and a C-I bond simultaneously (iodoetherification) is a significant challenge. Future work will focus on designing chiral catalysts, such as Lewis bases, that can control the stereochemistry of these complex transformations. nih.gov

Geminal Atom Catalysts (GACs) : A new class of heterogeneous catalysts featuring two adjacent metal cores, such as copper ions, has shown high efficiency in cross-coupling reactions with a significantly lower carbon footprint. sciencedaily.com Adapting such catalysts for C-O bond formation could represent a major step forward in sustainable synthesis. sciencedaily.com

Design and Synthesis of Functionally Tunable Analogs

The core structure of iodo-polycyclic ethers like this compound serves as a versatile scaffold for creating functionally diverse molecules. rsc.orgnih.gov The strategic design and synthesis of analogs will be a major focus of future research, aiming to produce compounds with tailored biological or material properties. rsc.org

Future directions include:

Pharmacological Probes : Many marine polycyclic ethers interact specifically with ion channels. nih.govmdpi.com By systematically modifying the structure of synthetic iodo-polycyclic ethers, researchers can develop potent and selective probes to study the structure and function of these crucial biological targets. The iodine atom can also serve as a site for attaching reporter tags or for radiolabeling.

Bioactive Compounds : The structural complexity of polycyclic ethers makes them promising candidates for drug discovery. mdpi.com Strategies like diverted total synthesis, where synthetic pathways are modified to produce a library of related compounds, will be employed to explore the structure-activity relationships (SAR) and identify analogs with potential therapeutic properties, such as anticancer activity. rsc.orgnih.gov

Advanced Materials : The unique three-dimensional shapes of polycyclic ethers could be exploited in materials science. AI-driven design could help create polymers or materials incorporating these scaffolds to achieve specific properties like high energy density or thermal stability. techexplorist.com

Biodegradable Molecules : As sustainability becomes more critical, AI can be used to design functional molecules, including complex ethers, that are biodegradable, reducing their environmental impact. mdpi.com

The synthesis of analogs will leverage efficient, late-stage functionalization reactions, allowing for the rapid diversification of a common molecular core to generate libraries of compounds for screening and evaluation. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, alkylation of oxolane derivatives using iodinated intermediates under basic conditions (e.g., cesium carbonate in acetonitrile at 75°C) is common. Yield optimization involves controlling stoichiometry, reaction time, and temperature, as demonstrated in multi-step syntheses for structurally related oxolane ethers . Post-synthesis purification via HPLC with a YMC-Actus Triart C18 column (100 x 330 mm, 5 μm) and MeCN/water (0.1% formic acid) mobile phase ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) and reversed-phase HPLC are critical for purity assessment. LCMS (e.g., m/z 775 [M+H]+) confirms molecular weight, while HPLC retention times (e.g., 1.40 minutes under SMD-TFA05 conditions) aid in identifying impurities. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^13C, resolves stereochemistry and functional groups in oxolane derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictory retention time data for this compound across different HPLC systems?

  • Methodological Answer : Discrepancies in retention times often arise from column chemistry (e.g., C18 vs. C8 phases) or mobile phase composition (e.g., formic acid concentration). Standardize protocols using a YMC-Actus Triart C18 column with MeCN/water (0.1% formic acid) and validate against a reference compound. Adjust gradient elution parameters (e.g., flow rate, temperature) to harmonize retention data across labs .

Q. What strategies are recommended for mitigating iodine-mediated side reactions during functionalization of this compound?

  • Methodological Answer : The iodine atom in the oxolane ring is susceptible to nucleophilic substitution (e.g., with amines or thiols). To minimize side reactions, use inert atmospheres (N2_2/Ar), low temperatures (0–4°C), and polar aprotic solvents (e.g., DMF). Stabilize reactive intermediates via protecting groups (e.g., acetyl or benzyl) on the oxane moiety, as seen in analogous iodo-oxolane syntheses .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

  • Methodological Answer : Density functional theory (DFT) calculations and molecular dynamics simulations assess bond dissociation energies (BDEs) and hydrolysis pathways. For example, the iodine-oxygen bond’s susceptibility to acidic cleavage can be modeled using software like Gaussian or ORCA. Experimental validation via pH-controlled stability studies (e.g., 1–14 pH range) complements computational data .

Q. What advanced impurity profiling techniques are suitable for detecting trace byproducts in this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and tandem LC-MS/MS identify low-abundance impurities (e.g., deiodinated byproducts or oxidized derivatives). For example, HRMS with exact mass analysis (e.g., 594.2887 Da) differentiates isobaric species. Orthogonal methods like ion mobility spectrometry (IMS) enhance separation of structurally similar impurities .

Data Contradiction Analysis

Q. How should researchers address conflicting reactivity data between iodine-substituted oxolanes and related bromo/chloro analogs?

  • Methodological Answer : Iodine’s larger atomic radius and lower electronegativity compared to Br/Cl alter reaction kinetics and thermodynamics. For instance, iodine’s leaving group ability in SN2 reactions is superior but may lead to unintended eliminations. Systematically compare activation energies (via Arrhenius plots) and solvent effects (e.g., polarity) to reconcile discrepancies. Reference kinetic studies on bromo- and iodo-oxolanes in acetonitrile or THF for context .

Tables for Key Data

Parameter Value/Condition Reference
HPLC ColumnYMC-Actus Triart C18 (100 x 330 mm, 5 μm)
LCMS m/z775 [M+H]+
Common ImpuritiesDeiodinated byproducts, oxidized forms
Stability under Acidic pHHydrolysis observed at pH < 3

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